An In-Depth Technical Guide to Thieno[3,2-b]pyridin-3-ol: Structure, Properties, and Synthesis
An In-Depth Technical Guide to Thieno[3,2-b]pyridin-3-ol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its rigid, planar structure and unique electronic characteristics that make it an ideal framework for designing potent and selective modulators of various biological targets.[1] This guide focuses on a specific, yet important derivative, Thieno[3,2-b]pyridin-3-ol, providing a comprehensive overview of its chemical structure, molecular weight, and synthetic methodologies.
Core Molecular Attributes
Thieno[3,2-b]pyridin-3-ol is a bicyclic aromatic compound composed of a thiophene ring fused to a pyridine ring, with a hydroxyl group at the 3-position.
| Property | Value | Source |
| IUPAC Name | thieno[3,2-b]pyridin-3-ol | N/A |
| Molecular Formula | C₇H₅NOS | [2] |
| Molecular Weight | 151.19 g/mol | [2] |
| CAS Number | 14163-54-3 | N/A |
The presence of both a sulfur-containing thiophene ring and a nitrogen-containing pyridine ring imparts a unique set of physicochemical properties to the molecule, influencing its solubility, lipophilicity, and potential for hydrogen bonding. These characteristics are critical for its interaction with biological macromolecules.
Structural Representation
The chemical structure of Thieno[3,2-b]pyridin-3-ol is depicted below. The fusion of the thiophene and pyridine rings creates a planar system that can engage in π-stacking interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Caption: 2D structure of Thieno[3,2-b]pyridin-3-ol.
Synthetic Approaches to the Thieno[3,2-b]pyridine Core
The synthesis of the thieno[3,2-b]pyridine scaffold can be accomplished through several established routes, with the choice of method often dictated by the desired substitution pattern. Key strategies include the Gewald reaction, Friedländer annulation, and transition metal-catalyzed cross-coupling reactions.[1]
Gewald Reaction
The Gewald reaction is a multicomponent reaction that offers a direct route to substituted 2-aminothiophenes. These intermediates can then be cyclized to form the thieno[3,2-b]pyridine ring system. This method is particularly advantageous for introducing diversity at various positions of the thiophene ring.[1]
Friedländer Annulation
The Friedländer annulation involves the condensation of a 2-amino-3-formylthiophene with a carbonyl compound containing an α-methylene group to construct the pyridine ring. This classical method is effective for the synthesis of a variety of substituted thieno[3,2-b]pyridines.[1]
Palladium-Catalyzed Couplings and Intramolecular Cyclizations
More modern approaches utilize palladium-catalyzed reactions, such as the Buchwald-Hartwig C-N coupling, to construct the pyridine ring or to introduce substituents. For instance, methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates can be prepared from 3-fluoropicolinonitriles and methyl thioglycolate.[3] These intermediates can then undergo further transformations, including intramolecular cyclization, to yield complex tetracyclic structures.[3]
Caption: Overview of synthetic routes to the thieno[3,2-b]pyridine scaffold.
Significance in Medicinal Chemistry
The thieno[3,2-b]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives have shown significant potential in several therapeutic areas.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[1] The thieno[3,2-b]pyridine core has proven to be an excellent scaffold for the design of selective kinase inhibitors.[1][4] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for varied binding modes, leading to high kinome-wide selectivity.[4] This makes it a template for ATP-competitive inhibitors that anchor at the kinase back pocket.[4]
Neurological and Psychiatric Disorders
The thieno[3,2-b]pyridine scaffold has also been investigated for its potential in treating neurological and psychiatric disorders.[1] Derivatives have been developed that modulate specific signaling pathways relevant to these conditions.[1]
Anti-mycobacterial Activity
Recent studies have explored novel thieno[3,2-b]pyridinone derivatives as potent agents against Mycobacterium tuberculosis.[5] These compounds have been shown to target the enoyl-ACP reductase (InhA), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5] Some derivatives have demonstrated good activity against M. tuberculosis in macrophages with low cytotoxicity, and favorable oral pharmacokinetic properties in animal models.[5]
Conclusion
Thieno[3,2-b]pyridin-3-ol, as a member of the broader thieno[3,2-b]pyridine family, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its versatile core structure allows for the development of highly selective inhibitors for a range of therapeutic targets. A thorough understanding of its chemical properties and synthetic accessibility is crucial for the rational design of novel therapeutics based on this promising scaffold.
References
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PubMed. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. [Link]
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ResearchGate. Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. [Link]
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PubMed. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
